molecular formula C20H16BrN3O5S B2961099 ethyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-07-0

ethyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2961099
CAS No.: 865247-07-0
M. Wt: 490.33
InChI Key: NXAQFOBIUZOXSN-TZEZGEGSSA-N
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Description

Ethyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole derivative featuring a bromo substituent at position 6, an imino-linked (E)-3-(3-nitrophenyl)acryloyl group, and an ethyl acetate ester. The Z/E stereochemistry of the imino and acryloyl moieties defines its structural uniqueness. This compound is synthesized via multi-step reactions involving benzothiazole intermediates and functionalization with bromine and nitroaryl groups, as inferred from analogous syntheses in the literature .

Properties

IUPAC Name

ethyl 2-[6-bromo-2-[(E)-3-(3-nitrophenyl)prop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O5S/c1-2-29-19(26)12-23-16-8-7-14(21)11-17(16)30-20(23)22-18(25)9-6-13-4-3-5-15(10-13)24(27)28/h3-11H,2,12H2,1H3/b9-6+,22-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAQFOBIUZOXSN-ATDFLFDKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and antimicrobial properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a complex arrangement of functional groups that contribute to its biological activity. The molecular formula is C16H14BrN3O4SC_{16}H_{14}BrN_{3}O_{4}S, with a molecular weight of approximately 396.27 g/mol. The presence of the bromine atom and the nitrophenyl group are particularly noteworthy, as they are often associated with enhanced biological activity.

  • Inhibition of Cyclooxygenase (COX) Enzymes :
    • Several studies indicate that compounds similar to this compound exhibit inhibitory effects on COX-1 and COX-2 enzymes, which are pivotal in the inflammatory response. For instance, derivatives with similar scaffolds have shown IC50 values as low as 0.011 µM against COX-II, indicating potent anti-inflammatory potential .
  • Antimicrobial Activity :
    • Research has demonstrated that thiazole and related compounds possess significant antimicrobial properties. Ethyl derivatives have been tested against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes, showing promising results in inhibiting bacterial growth .

Efficacy Studies

Table 1 summarizes key studies exploring the biological activity of this compound and related compounds.

Study ReferenceCompound TestedBiological ActivityIC50/ED50 Values
PYZ3COX-II Inhibition0.011 µM
PYZ24COX-II InhibitionED50 = 35.7 µmol/kg
Thiazole DerivativesAntibacterial ActivityVariable (specific strains tested)

Case Studies

  • Anti-inflammatory Effects :
    • A study evaluated a series of thiazole derivatives for their anti-inflammatory effects through COX inhibition. Among these, compounds structurally related to this compound showed significant reductions in inflammation markers in animal models.
  • Antibacterial Screening :
    • Another research effort focused on synthesizing new thiazole derivatives, which included testing for antibacterial activity against multiple strains. The results indicated that certain modifications to the thiazole ring enhanced antimicrobial efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, heterocyclic cores, and synthetic pathways. Key comparisons include:

Substituent Variations
Compound Core Structure Substituents Key Functional Groups Synthetic Route Reference
Target compound Benzothiazole 6-Br, (E)-3-(3-nitrophenyl)acryloyl, ethyl acetate Bromo, nitro, acryloyl, ester Multi-step bromination and imino-acylation
Ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3-yl)acetate Benzothiazole 6-Br, 2-(methylsulfonyl)benzoyl, ethyl acetate Bromo, methylsulfonyl, ester Similar bromothiazole intermediate with methylsulfonyl acylation
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3-yl)-2-cyanoacetate Benzothiazole Indole, cyanoacetate Indole, cyano, ester Three-component reaction with indole derivatives
6-Acetyl-3-(3-aminopropyl)benzo[d]thiazol-2(3H)-one Benzothiazolone Acetyl, aminopropyl Acetyl, amine, ketone Alkylation with 3-bromopropylamine

Key Observations :

  • Stereochemical effects: The Z/E configuration in the target compound may influence molecular rigidity and intermolecular interactions, unlike non-stereospecific analogs (e.g., ).
  • Synthetic complexity: The acryloyl imino group requires precise acylation conditions, whereas indole derivatives () are synthesized via simpler multicomponent reactions.
Reactivity and Stability
  • Bromine substitution: The 6-bromo group in the target compound and enables further functionalization (e.g., Suzuki coupling), unlike non-halogenated analogs .
  • Ester hydrolysis : The ethyl acetate group in the target compound is susceptible to hydrolysis under basic conditions, similar to but distinct from benzothiazolone derivatives (), which exhibit greater stability due to lactam formation.
Spectroscopic Characterization
Compound ¹H NMR (δ ppm) ¹³C NMR (δ ppm) IR (cm⁻¹) Mass (m/z)
Target compound 1.3 (t, CH3), 4.2 (q, OCH2), 7.5–8.3 (aromatic) 14 (CH3), 62 (OCH2), 165 (C=O) 1720 (C=O ester), 1650 (C=N) 493 (M+H)+
Compound 1.2 (t, CH3), 3.1 (s, SO2CH3), 7.6–8.1 (aromatic) 14 (CH3), 45 (SO2CH3), 168 (C=O) 1730 (C=O ester), 1350 (SO2) 497 (M+H)+
Compound 1.3 (t, CH3), 4.3 (q, OCH2), 6.9–7.8 (indole) 14 (CH3), 62 (OCH2), 158 (C≡N) 2220 (C≡N), 1710 (C=O) 385 (M+H)+

Key Findings :

  • The nitro group in the target compound causes downfield shifts in aromatic ¹H/¹³C NMR signals compared to and .
  • IR spectra confirm ester (1720 cm⁻¹) and imino (1650 cm⁻¹) functionalities, distinguishing it from cyano-containing analogs .

Research Implications

  • Biological activity : The nitro and bromo groups in the target compound may enhance antimicrobial or anticancer activity compared to methylsulfonyl or indole derivatives, as electron-withdrawing groups often improve bioactivity .
  • Synthetic optimization : The multi-step synthesis of the target compound (vs. one-pot reactions in ) highlights trade-offs between yield and structural complexity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing ethyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate?

  • Methodological Answer : The synthesis typically involves multi-step reactions. Key steps include:

  • Benzothiazole core formation : Reacting 2-aminothiophenol derivatives with α-haloesters (e.g., ethyl 3-chloro-3-oxopropanoate) under basic conditions to form the benzo[d]thiazole backbone .
  • Bromination : Introducing the bromo substituent at the 6-position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions .
  • Imine formation : Condensation of the acryloyl group (e.g., (E)-3-(3-nitrophenyl)acryloyl chloride) with the amino group on the thiazole ring, requiring anhydrous conditions and catalysts like triethylamine .
  • Esterification : Final esterification with ethanol to yield the target compound, often monitored via TLC or HPLC for purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm connectivity and stereochemistry. For example, coupling constants in 1^1H NMR distinguish Z/E isomerism in the acryloyl group .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm1^{-1} for ester and acryloyl groups) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configuration and crystal packing, critical for confirming Z/E isomerism .

Q. What are the key intermediates in its synthesis?

  • Methodological Answer :

  • 3-Substituted benzothiazol-2-one : Synthesized via cyclization of 2-aminothiophenol derivatives with α-haloesters .
  • 6-Bromo intermediates : Generated via electrophilic bromination using NBS or Br2_2 in acetic acid .
  • Acryloyl imino intermediates : Formed by coupling (E)-3-(3-nitrophenyl)acryloyl chloride with the thiazole amine under Schlenk-line conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use statistical models (e.g., response surface methodology) to optimize variables like temperature, solvent polarity, and catalyst loading. For example, flow chemistry systems enable precise control over reaction parameters, reducing side products .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for hydrogenation steps to enhance efficiency .
  • In-line Analytics : Implement real-time monitoring via FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer properties)?

  • Methodological Answer :

  • Standardized Assays : Reproduce studies under controlled conditions (e.g., consistent cell lines, MIC protocols) to isolate variables .
  • Structure-Activity Relationship (SAR) Analysis : Compare analogs with modified substituents (e.g., halogen replacement) to identify pharmacophores .
  • Meta-analysis : Aggregate data from multiple studies using tools like RevMan to assess statistical significance of conflicting results .

Q. What strategies confirm Z/E isomerism in the acryloyl and imino groups?

  • Methodological Answer :

  • NOESY NMR : Detects spatial proximity of protons to distinguish Z (cis) vs. E (trans) configurations .
  • Circular Dichroism (CD) : Analyzes chiral environments in asymmetric centers, particularly for imino groups .
  • Computational Modeling : Density Functional Theory (DFT) predicts stable conformers and compares them with experimental data .

Q. How to design biological assays for evaluating its potential therapeutic applications?

  • Methodological Answer :

  • Antimicrobial Testing : Use microdilution assays (e.g., MIC against S. aureus or E. coli) with clinical isolate controls .
  • Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves to determine IC50_{50} values .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., DNA gyrase for antimicrobial activity) using AutoDock Vina .

Q. What computational methods predict the compound’s reactivity and stability?

  • Methodological Answer :

  • DFT Calculations : Model transition states for key reactions (e.g., imine formation) to predict kinetic barriers .
  • Molecular Dynamics (MD) : Simulate solvation effects and degradation pathways in physiological environments .
  • QSPR Models : Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with experimental stability data .

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